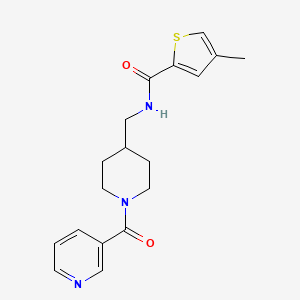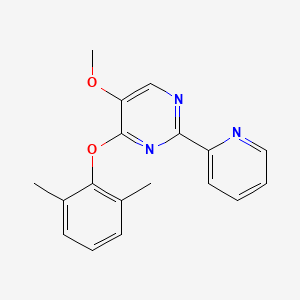
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Descripción general
Descripción
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (DMPP) is an important chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a molecular weight of 264.3 g/mol and a melting point of 180-182 °C. DMPP is a colorless, crystalline solid that is soluble in water and alcohol. It is a member of the pyrimidine family and is commonly used in organic synthesis.
Aplicaciones Científicas De Investigación
Pyrimidine's Role in Biology and Medicine
Pyrimidines, including compounds like 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, are significant in biology and medicine. They are part of the DNA structure, and their functionality is heavily involved in molecular recognition processes via hydrogen bonding, which is crucial for the targeted action of pharmaceuticals (Rajam et al., 2017).
Antifungal Applications
Certain pyrimidine derivatives exhibit antifungal effects. For instance, compounds like 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest potential development into antifungal agents, highlighting the versatility of pyrimidine derivatives in medical applications (Jafar et al., 2017).
Anti-HIV-1 Activity
Derivatives of pyrimidine, like 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives, have shown promising results in inhibiting the Human Immunodeficiency Virus (HIV). Studies indicate that these compounds can effectively suppress HIV-1 reproduction in vitro (Novikov et al., 2004).
Structural Studies for Molecular Recognition
Understanding the structure of pyrimidine derivatives like this compound is essential for molecular recognition studies. These structures, analyzed through X-ray diffraction, inform the interactions at the molecular level, which is pivotal for developing targeted therapies and understanding drug interactions (Khrustalev et al., 2008).
Spectrophotometric Studies for Chemical Analysis
Pyrimidine derivatives are also used in spectrophotometric studies for the determination of various compounds in chemical analysis. Their interactions with other chemicals can be utilized to identify and measure the concentration of substances in a solution, demonstrating their utility in analytical chemistry (Habeeb et al., 2009).
Dehalogenation Studies
Research on the dehalogenation of 2-halogenopyrimidines provides insight into chemical reactions that are important for synthesizing various compounds, including pharmaceuticals. These studies contribute to a deeper understanding of chemical reactivity and synthesis pathways (Brown & Waring, 1973).
Propiedades
IUPAC Name |
4-(2,6-dimethylphenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-8-13(2)16(12)23-18-15(22-3)11-20-17(21-18)14-9-4-5-10-19-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKLRHBVSLSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




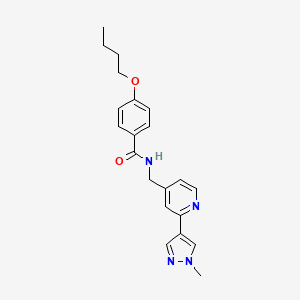
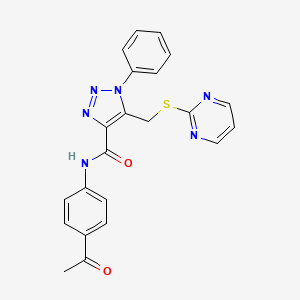
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)


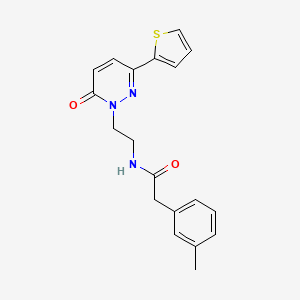
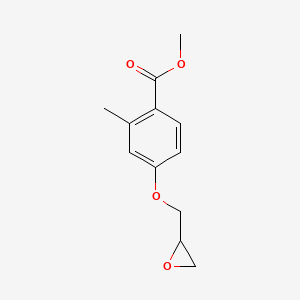
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)
![Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2474693.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)
